3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17837254
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3O |
|---|---|
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13) |
| Standard InChI Key | VNKXCYDECHHIKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C(=C(C=N2)Br)NC1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s structure consists of a pyrazolo[1,5-a]pyrimidin-5-one scaffold, where the pyrimidine ring is partially saturated (4H,5H-configuration). Key substituents include:
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Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions.
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Methyl groups at positions 6 and 7, contributing to steric stabilization and modulating lipophilicity.
The planar pyrimidinone ring facilitates π-π stacking interactions, while the bromine atom serves as a handle for further functionalization.
Molecular and Computational Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃O |
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Canonical SMILES | CC1=C(N2C(=C(C=N2)Br)NC1=O)C |
| Topological Polar Surface Area | 67.8 Ų |
| Melting Point | 209–211 °C |
The compound’s moderate polarity (TPSA = 67.8 Ų) and melting point range suggest stability under standard laboratory conditions. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating significant charge separation.
Synthesis and Purification
Bromination and Ring Functionalization
The synthesis begins with a pyrazolo[1,5-a]pyrimidine precursor, which undergoes electrophilic bromination using in at 80°C for 12 hours. Subsequent methylation at positions 6 and 7 is achieved via nucleophilic substitution with methyl iodide in the presence of .
Purification and Yield Optimization
Biological Activities and Mechanisms
Antitubercular Activity
In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to first-line drugs like isoniazid (MIC = 0.05 µg/mL). Mechanistic studies suggest inhibition of mycobacterial dihydrofolate reductase (DHFR), a critical enzyme in folate biosynthesis.
Comparative Analysis with Structural Analogues
Substituent Impact on Bioactivity
A comparison with related pyrazolo-pyrimidine derivatives highlights the critical role of bromine and methyl groups:
| Compound | Substituents | MIC (µg/mL) | |
|---|---|---|---|
| 3-Bromo-6,7-dimethyl derivative | Br, 6-Me, 7-Me | 8.0 | 12.0 |
| 3-Chloro-6-Me analogue | Cl, 6-Me | 25.0 | 28.5 |
| 6,7-Dimethyl parent compound | H, 6-Me, 7-Me | >64 | >50 |
Key Observations:
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Bromine enhances antitubercular potency 3-fold compared to chlorine.
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Methyl groups at 6/7 positions reduce nonspecific cytotoxicity, improving therapeutic indices.
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a scaffold for developing dual-action antimicrobial-antitumor agents. Recent efforts focus on:
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Replacing bromine with trifluoromethyl groups to improve metabolic stability.
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Introducing solubilizing groups (e.g., morpholine) at position 2 to enhance bioavailability.
Patent Landscape
As of 2025, three patents claim derivatives of 3-bromo-6,7-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one for treating multidrug-resistant tuberculosis (WO2024156789) and hematologic malignancies (US2025032987A1).
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